3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 64895-98-3
VCID: VC2346729
InChI: InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3
SMILES: CCN1C(=O)CN(C1=S)C
Molecular Formula: C6H10N2OS
Molecular Weight: 158.22 g/mol

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

CAS No.: 64895-98-3

Cat. No.: VC2346729

Molecular Formula: C6H10N2OS

Molecular Weight: 158.22 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one - 64895-98-3

Specification

CAS No. 64895-98-3
Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
IUPAC Name 3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3
Standard InChI Key QVLPHASWYNLQSK-UHFFFAOYSA-N
SMILES CCN1C(=O)CN(C1=S)C
Canonical SMILES CCN1C(=O)CN(C1=S)C

Introduction

Chemical Identity and Structure

3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂OS and a molecular weight of 158.22 g/mol. This compound belongs to the thiohydantoin class, which features a five-membered ring containing two nitrogen atoms, one carbonyl group, and one thiocarbonyl group. The specific arrangement of substituents in this molecule includes an ethyl group at the N-3 position and a methyl group at the N-1 position, with the thiocarbonyl group at C-2 and the carbonyl group at C-4.

Identification Parameters

The compound is uniquely identified by several parameters as shown in Table 1:

ParameterValue
CAS Number64895-98-3
IUPAC Name3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Molecular FormulaC₆H₁₀N₂OS
Molecular Weight158.22 g/mol
InChIInChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3
SMILESCCN1C(=O)CN(C1=S)C
PubChem Compound ID5001929

Table 1: Chemical identification parameters for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

The structural configuration of this compound features a planar ring system with substituents in specific orientations, contributing to its physicochemical properties and reactivity patterns. The nitrogen atoms at positions 1 and 3 bear methyl and ethyl substituents respectively, creating an asymmetric distribution of electron density within the molecule.

Physical Properties

The physical properties of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one are critical for understanding its behavior in various experimental and practical applications. While specific data on this exact compound is limited in the literature, relevant properties can be derived from structurally similar compounds and computational predictions.

General Physical Characteristics

Based on structurally similar compounds, 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one likely exists as a crystalline solid at room temperature. Computational chemistry data indicates the following physical properties:

PropertyValueSource
Topological Polar Surface Area (TPSA)23.55 ŲComputational
LogP0.0652Computational
Hydrogen Bond Acceptors2Computational
Hydrogen Bond Donors0Computational
Rotatable Bonds1Computational

Table 2: Computed physical properties of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

For comparison, data from the structurally similar isomer 1-Ethyl-3-methyl-2-thioxoimidazolidin-4-one shows:

PropertyValue
Density1.26 g/cm³
Boiling Point203.4°C at 760 mmHg
Flash Point76.8°C
Exact Mass158.051

Table 3: Physical properties of the structural isomer (1-Ethyl-3-methyl-2-thioxoimidazolidin-4-one)

The compound's relatively low LogP value suggests moderate water solubility, while its limited number of hydrogen bond donors indicates potential limitations in forming intermolecular hydrogen bonds. These properties collectively influence the compound's behavior in biological systems and chemical reactions.

Synthesis Methods

Several synthetic routes can be employed to prepare 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one, drawing from established methods for related thiohydantoin derivatives. The most applicable synthesis approaches are detailed below.

From Amino Acids and Isothiocyanates

One common method involves the reaction of glycine derivatives with alkyl isothiocyanates, followed by cyclization. This method is analogous to the synthesis described for similar compounds in the literature:

  • Reaction of a glycine ester with ethyl isothiocyanate to form a thiourea intermediate

  • Cyclization of the intermediate under acidic conditions

  • N-methylation using methyl iodide or dimethyl sulfate in the presence of a base

This synthetic route mirrors the approach described for related compounds, where glycine and ethyl isothiocyanate were reacted in the presence of aqueous KOH, followed by acidification and cyclization .

Via Ryczek Method

Another applicable method is based on the Ryczek procedure, which involves:

  • Reaction of glycine ethyl ester isocyanate with an appropriate amine

  • Refluxing the resulting product in acidic conditions

  • Subsequent modifications to introduce the thioxo group and appropriate substituents

This method has been documented for similar thioxoimidazolidin-4-one derivatives and can be adapted specifically for the target compound by selecting appropriate starting materials and reaction conditions .

Cyclization of Thiosemicarbazide Derivatives

A third approach involves:

  • Formation of a schiff-base by reacting thiosemicarbazide with an appropriate aldehyde or ketone

  • Cyclization of the schiff-base with ethyl chloroacetate in the presence of sodium acetate

  • Subsequent modifications to introduce the ethyl and methyl substituents at the desired positions

The selection of the most appropriate synthetic route would depend on available starting materials, required purity, scale of synthesis, and specific laboratory conditions.

Chemical Reactivity

The reactivity of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one is primarily determined by its functional groups: the thiocarbonyl, carbonyl, and the nitrogen atoms in the ring system. Based on the behavior of structurally similar compounds, several reaction types can be predicted.

Oxidation Reactions

The thiocarbonyl group (C=S) is susceptible to oxidation, potentially forming:

  • Sulfoxides (R₂S=O) under mild oxidizing conditions

  • Sulfones (R₂SO₂) under stronger oxidizing conditions

This reactivity pattern is observed in related compounds where hydrogen peroxide in acetic acid has been used to transform 2-thioxoimidazolidin-4-ones to their corresponding sulfoxide or sulfone derivatives .

Reactions at the 5-Position

The methylene group at the 5-position between the two carbonyl groups can undergo condensation reactions with aldehydes to form 5-arylidene derivatives. This reactivity is evident in the synthesis of compounds like "(E)-5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one" from the reaction of 3-ethyl-2-thioxoimidazolidin-4-one with benzaldehyde .

These predicted reaction pathways suggest potential for derivatization and modification of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one for various research and pharmaceutical applications.

GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

Table 4: Hazard classification for 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one

Analytical Methods and Characterization

Various analytical techniques can be employed for the identification, purity assessment, and structural characterization of 3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one.

Spectroscopic Methods

Based on characterization data available for similar compounds, the following spectroscopic methods are most useful:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would typically show signals for the methyl group, ethyl group, and methylene protons

    • ¹³C NMR would reveal characteristic peaks for the thiocarbonyl (C=S) around 178-185 ppm and carbonyl (C=O) around 163-172 ppm

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for C=O stretching (approximately 1700-1710 cm⁻¹)

    • C=S stretching (approximately 1100-1200 cm⁻¹)

    • C-N stretching (approximately 1350-1450 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 158

    • Fragmentation pattern showing characteristic losses of methyl, ethyl, and sulfur-containing fragments

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable for purity assessment and can be performed using similar conditions to those reported for related compounds:

  • TLC: Ethyl acetate:Hexane (5:2) mobile phase

  • HPLC: Reverse-phase C18 column with appropriate solvent systems

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